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Compound of Interest

Compound Name: N-Methylolmaleimide

Cat. No.: B018391 Get Quote

N-Methylolmaleimide: An In-depth Technical
Guide
Disclaimer: Direct experimental data for N-Methylolmaleimide is scarce in publicly available

scientific literature. The following information is substantially based on the known chemistry of

maleimides, the analogous compound N-(hydroxymethyl)phthalimide, and general synthetic

methodologies for N-substituted imides. Researchers should validate this information through

experimental work.

Introduction
N-Methylolmaleimide is an organic compound featuring a maleimide ring functionalized with a

hydroxymethyl group on the nitrogen atom. This structure combines the reactivity of the

maleimide's carbon-carbon double bond with the chemical versatility of a primary alcohol. The

maleimide moiety is well-known for its high reactivity towards thiols via a Michael addition

reaction, a cornerstone of bioconjugation chemistry. The presence of the hydroxymethyl group

introduces a site for further chemical modification, such as esterification or etherification,

making N-Methylolmaleimide a potentially valuable bifunctional building block in the synthesis

of polymers, crosslinking agents, and bioconjugates.
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The chemical structure of N-Methylolmaleimide consists of a five-membered dicarboximide

ring with a double bond and a hydroxymethyl group attached to the nitrogen atom.

Chemical Structure Diagram
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Figure 1: Chemical structure of N-Methylolmaleimide.

Predicted Chemical and Physical Properties
Quantitative data for N-Methylolmaleimide is not readily available. The following table

presents predicted properties based on its structure and data from analogous compounds.
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Property Predicted Value Notes

Molecular Formula C₅H₅NO₃

Molecular Weight 127.09 g/mol

Appearance Likely a white to off-white solid
Based on similar small organic

molecules.

Melting Point
Expected to be a solid with a

defined melting point

For comparison, N-

ethylmaleimide has a melting

point of 45 °C. The hydroxyl

group may increase this due to

hydrogen bonding.

Solubility

Soluble in water and polar

organic solvents (e.g., ethanol,

DMF, DMSO)

The hydroxyl group is

expected to confer aqueous

solubility.

Reactivity

The double bond is highly

reactive towards thiols. The

hydroxyl group can undergo

typical alcohol reactions.

The maleimide moiety is an

excellent Michael acceptor.

Synthesis
A plausible synthetic route to N-Methylolmaleimide involves the reaction of maleimide with

formaldehyde. This is a common method for the N-hydroxymethylation of imides.

Proposed Synthesis Pathway
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Proposed Synthesis of N-Methylolmaleimide
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Figure 2: Proposed synthesis of N-Methylolmaleimide from maleimide and formaldehyde.

Experimental Protocol: General Procedure for N-
Hydroxymethylation of Imides
This protocol is a general method and would require optimization for the specific synthesis of

N-Methylolmaleimide.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleimide

in a suitable solvent such as water or a mixture of water and a polar organic solvent.

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde

(e.g., 37% in water), typically in a slight molar excess.

Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate or

triethylamine, to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature. Monitor the progress of the

reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC).
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Workup and Purification: Once the reaction is complete, the product can be isolated by

extraction with an organic solvent. The organic layers are then combined, dried over an

anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Applications
The reactivity of N-Methylolmaleimide is dominated by two key functional groups: the

maleimide double bond and the hydroxymethyl group.

Reactions of the Maleimide Group
The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor,

particularly with soft nucleophiles like thiols. This reaction is rapid and highly selective under

physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This specific reactivity is

the basis for the widespread use of maleimides in bioconjugation for labeling proteins and other

biomolecules at cysteine residues.

Reactions of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can undergo a variety of common organic

transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to

form ethers.

Oxidation: Oxidation to an aldehyde or carboxylic acid.

This dual reactivity makes N-Methylolmaleimide a candidate for the synthesis of

heterobifunctional crosslinkers, where the maleimide can be used to attach to a protein, and

the hydroxyl group can be used to link to another molecule or a solid support.

Potential Signaling Pathways and Experimental
Workflows
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Given its reactivity towards thiols, N-Methylolmaleimide could be used as a probe to study

signaling pathways involving cysteine-containing proteins. For example, it could be used to

selectively block or label cysteine residues in enzymes or receptors to investigate their function.

Experimental Workflow for Protein Labeling
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Figure 3: A generalized experimental workflow for the use of N-Methylolmaleimide in protein
labeling.

Spectroscopic Characterization (Predicted)
Specific spectroscopic data for N-Methylolmaleimide is not available. The following are

predictions based on its structure.

Spectroscopy Predicted Key Signals

¹H NMR

- A singlet for the two equivalent olefinic protons

of the maleimide ring (δ ~6.7-7.0 ppm).- A

singlet or a triplet (if coupled to the hydroxyl

proton) for the methylene protons of the

hydroxymethyl group (δ ~4.5-5.5 ppm).- A broad

singlet for the hydroxyl proton (variable chemical

shift).

¹³C NMR

- A signal for the carbonyl carbons (δ ~170

ppm).- A signal for the olefinic carbons (δ ~134

ppm).- A signal for the methylene carbon of the

hydroxymethyl group (δ ~60-70 ppm).

Infrared (IR)

- A broad absorption band for the O-H stretch of

the alcohol (~3200-3600 cm⁻¹).- A strong

absorption for the C=O stretch of the imide

(~1700-1780 cm⁻¹).- An absorption for the C=C

stretch of the alkene (~1600-1680 cm⁻¹).

Conclusion
N-Methylolmaleimide is a potentially valuable bifunctional molecule that combines the thiol-

reactive properties of the maleimide group with the versatility of a hydroxymethyl group. While

direct experimental data is limited, its synthesis and reactivity can be reasonably predicted

based on the well-established chemistry of related compounds. Its ability to participate in

bioconjugation reactions and serve as a platform for further chemical modification suggests its
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utility in the development of novel materials, probes, and therapeutic agents. Further research

is warranted to fully characterize this compound and explore its applications.

To cite this document: BenchChem. [N-Methylolmaleimide chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018391#n-methylolmaleimide-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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